- Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible methodChemical Communications (Cambridge, 2014, 50(47), 6259-6262,
Cas no 932-30-9 (2-(Aminomethyl)phenol)

2-(Aminomethyl)phenol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(Aminomethyl)phenol
- 2-Hydroxybenzylamine
- 4-Nitrophenyl trifluoroacetate
- (Aminomethyl)phenol
- o-hydroxybenzylamine
- 2-aminomethylphenol
- 696R5N4NRM
- o-aminomethylphenol
- o-hydroxy-benzylamine
- 2-Aminomethyl-phenol
- PubChem7383
- Phenol,(aminomethyl)-
- 2-(aminomethyl)-phenol
- Phenol, (aminomethyl)-
- 2-HOBA
- KPRZOPQOBJRYSW-UHFFFAOYSA-N
- 2-(aminomethyl)phenol, AldrichCPR
- CS-D
- 2-(Aminomethyl)phenol (ACI)
- o-Cresol, α-amino- (6CI, 7CI, 8CI)
- 2-Hydroxybenzenemethanamine
- NSC 127870
- Salicylamine
- CHEMBL155572
- EN300-64465
- AM83184
- SCHEMBL110156
- A844480
- CHEMBL3114402
- 2-Hydroxybenzyl amine
- MB01565
- FT-0652646
- NoName_3497
- J-506197
- UNII-696R5N4NRM
- AC-30803
- 2-HYDROXYLBENZYLAMINE
- NS00042240
- PS-3546
- 932-30-9
- DTXSID70902921
- AKOS000126449
- DB14855
- NSC-127870
- EINECS 256-534-1
- BDBM50446752
- HY-34350
- NSC127870
- MFCD00870498
- 50312-64-6
- 2-hydroxybenzylamine, (2-hydroxyphenyl)methylamine
- CS-D1655
- EINECS 213-249-7
- SY018673
- STR07386
- DB-079497
- phenol, 2-aminomethyl-
- DB-257882
-
- MDL: MFCD00870498
- Inchi: 1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
- Chave InChI: KPRZOPQOBJRYSW-UHFFFAOYSA-N
- SMILES: OC1C(CN)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 123.06800
- Massa monoisotópica: 123.068
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 85
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 0.5
- Superfície polar topológica: 46.2
Propriedades Experimentais
- Cor/Forma: Cryst.
- Densidade: 1.141
- Ponto de Fusão: 127-131 ºC
- Ponto de ebulição: 245℃ at 760 mmHg
- Ponto de Flash: 102℃
- Índice de Refracção: 1.593
- PSA: 46.25000
- LogP: 1.55120
- FEMA: 3184
- Solubilidade: Slightly soluble in water
2-(Aminomethyl)phenol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R36/37/38
2-(Aminomethyl)phenol Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Aminomethyl)phenol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64465-0.05g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-0.5g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 0.5g |
$19.0 | 2023-02-13 | |
Enamine | EN300-64465-5.0g |
2-(aminomethyl)phenol |
932-30-9 | 95% | 5.0g |
$75.0 | 2023-02-13 | |
abcr | AB234600-1 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 1g |
€121.70 | 2023-04-27 | |
eNovation Chemicals LLC | D375482-10g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 10g |
$480 | 2024-05-24 | |
Key Organics Ltd | PS-3546-25G |
2-(Aminomethyl)phenol |
932-30-9 | >95% | 25g |
£300.00 | 2025-02-09 | |
eNovation Chemicals LLC | D574072-25g |
2-(Aminomethyl)phenol |
932-30-9 | 97% | 25g |
$800 | 2023-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65248-500mg |
2-HOBA |
932-30-9 | 98% | 500mg |
¥944.00 | 2023-09-08 | |
abcr | AB234600-10 g |
2-(Aminomethyl)phenol, 95%; . |
932-30-9 | 95% | 10g |
€246.90 | 2022-06-11 | |
Chemenu | CM117590-25g |
2-(Aminomethyl)phenol |
932-30-9 | 95+% | 25g |
$327 | 2021-06-17 |
2-(Aminomethyl)phenol Método de produção
Método de produção 1
Método de produção 2
Método de produção 3
1.2 Reagents: Hydrogen Catalysts: Nickel ; 2 MPa, rt → 80 °C; 1.5 - 2 MPa, 80 - 90 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C; 2 h, 50 - 60 °C; 50 °C → 10 °C
1.4 Reagents: Ammonium hydroxide ; < 10 °C; 2 h, 10 °C → 0 °C
- Preparation of o-hydroxybenzylamine, China, , ,
Método de produção 4
- Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring SystemsOrganic Letters, 2013, 15(21), 5448-5451,
Método de produção 5
- Comparative account of catalytic activity of Ru- and Ni-based nanocomposites towards reductive amination of biomass derived moleculesMolecular Catalysis, 2021, 510,,
Método de produção 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
- Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of PiclozotanBioorganic & Medicinal Chemistry, 2006, 14(6), 1978-1992,
Método de produção 7
Método de produção 8
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compoundsGreen Chemistry, 2021, 23(18), 7115-7121,
Método de produção 9
Método de produção 10
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ; 2 min, rt
- A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 systemBulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452,
Método de produção 11
- The action of thiophenols on (N,N'-disalicylidene-1-cyclohexene-1,2-diaminato)cobalt(II)Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1990, 20(7), 901-8,
Método de produção 12
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of oxobenzoxazinearylsulfonamide derivatives for use as PKM2 activators, World Intellectual Property Organization, , ,
Método de produção 13
- Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and ChemoselectivityJournal of Organic Chemistry, 2005, 70(7), 2771-2777,
Método de produção 14
Método de produção 15
1.2 Reagents: Hydrochloric acid ; neutralized, < 55 °C
1.3 Reagents: Ammonium hydroxide Solvents: Diethyl ether ; rt
- Metal chelates of cerium(III), thorium(IV), and dioxouranium(VI); complexes with some derivatives of aryl schiff basesSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2003, 33(3), 453-468,
Método de produção 16
Método de produção 17
- First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complexJournal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112,
Método de produção 18
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
Método de produção 19
- Preparation of a magnetic mesoporous Fe3O4-Pd@TiO2 photocatalyst for the efficient selective reduction of aromatic cyanidesNew Journal of Chemistry, 2019, 43(16), 6294-6302,
Método de produção 20
1.2 Reagents: Ammonium chloride Solvents: Water
- Pyruvate kinase activators for use for increasing lifetime of the red blood cells and treating anemia, World Intellectual Property Organization, , ,
2-(Aminomethyl)phenol Raw materials
- 2-Hydroxybenzonitrile
- 2-Hydroxybenzaldehyde
- Salicylaldoxime
- 2-Propanesulfinamide, N-[(2-hydroxyphenyl)methyl]-2-methyl-, [S(R)]-
- 2-Methoxybenzylamine
- Carbamic acid, N-[(2-hydroxyphenyl)methyl]-, phenylmethyl ester
2-(Aminomethyl)phenol Preparation Products
2-(Aminomethyl)phenol Literatura Relacionada
-
Avik Bhanja,Radovan Herchel,Eufemio Moreno-Pineda,Anjan Khara,Wolfgang Wernsdorfer,Debashis Ray Dalton Trans. 2021 50 12517
-
2. Facile synthesis of selenocarbamyl fluorides, selenoureas and their derivatives with [Me4N][SeCF3]Lei Liu,Long-Yu Ran,Yucheng Gu,Cheng-Pan Zhang Org. Chem. Front. 2021 8 5736
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Ryosuke Takechi,Takahiro Nishimura Org. Biomol. Chem. 2015 13 4918
-
F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990
-
Qinglan Li,Li Ji,Beibei Jiang,Xiangguang Li,Zhaoji Lv,Jinpo Xie,Siping Chen,Kailin Xu,Yingwei Yang,Suqing Zhao Chem. Commun. 2022 58 13079
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